1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine
Brand Name: Vulcanchem
CAS No.: 920218-44-6
VCID: VC11935684
InChI: InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Molecular Formula: C22H18F3N7O
Molecular Weight: 453.4 g/mol

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine

CAS No.: 920218-44-6

Cat. No.: VC11935684

Molecular Formula: C22H18F3N7O

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine - 920218-44-6

Specification

CAS No. 920218-44-6
Molecular Formula C22H18F3N7O
Molecular Weight 453.4 g/mol
IUPAC Name [4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Standard InChI Key OHFRSKOGWXLKNU-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Canonical SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F

Introduction

The compound 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine ring, which is further substituted with a trifluoromethylbenzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine likely involves multiple steps:

  • Formation of the Triazolopyrimidine Core: This step typically involves the reaction of appropriate starting materials to form the triazolopyrimidine ring.

  • Introduction of the Phenyl Group: The phenyl group is incorporated into the triazolopyrimidine core.

  • Piperazine Ring Formation and Substitution: The piperazine ring is formed and then substituted with the trifluoromethylbenzoyl moiety.

Biological Activity

While specific biological activity data for this compound are not available, similar compounds with triazolopyrimidine cores have shown:

  • Antioxidant Activity: Potential neuroprotective effects by reducing oxidative stress.

  • Cytotoxicity Against Cancer Cells: Some derivatives exhibit selective cytotoxicity against cancer cell lines.

  • Antiviral and Antimicrobial Activities: Related compounds have shown activity against various pathogens.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
1-{3-phenyl-3H-123triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazineTriazolopyrimidine core, phenyl group, trifluoromethylbenzoyl piperazine substitutionPotential antioxidant, anticancer, and antimicrobial activities
1-{3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazineSimilar core but with chlorophenyl and ethylsulfanylbenzoyl substitutionsExhibits antioxidant, neuroprotective, and anticancer properties
3-Phenyl-3H-123triazolo[4,5-d]pyrimidin-5-amineSimple phenyl substitution on the triazolopyrimidine corePotential precursor for further modifications

Research Findings and Future Directions

Research on compounds with triazolopyrimidine cores highlights their potential in medicinal chemistry. Future studies should focus on synthesizing and characterizing 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine to explore its specific biological activities and therapeutic applications.

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